molecular formula C8H6Br2O2 B353796 3',5'-Dibromo-2'-Hydroxyacetophenone CAS No. 22362-66-9

3',5'-Dibromo-2'-Hydroxyacetophenone

Cat. No.: B353796
CAS No.: 22362-66-9
M. Wt: 293.94g/mol
InChI Key: RCKHUOIKVIOMGZ-UHFFFAOYSA-N
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Description

3',5'-Dibromo-2'-Hydroxyacetophenone is an organic compound with the molecular formula C8H6Br2O2. It is characterized by the presence of two bromine atoms and a hydroxyl group attached to an acetophenone structure. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the bromination of 2'-hydroxyacetophenone. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as glacial acetic acid, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3',5'-Dibromo-2'-Hydroxyacetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH-) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Generation of various substituted phenols or ethers.

Scientific Research Applications

3',5'-Dibromo-2'-Hydroxyacetophenone is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various pharmaceuticals and biologically active compounds. Its applications extend to the development of new materials, catalysts, and intermediates in organic chemistry.

Mechanism of Action

The mechanism by which 3',5'-Dibromo-2'-Hydroxyacetophenone exerts its effects depends on the specific reaction or application. The pathways involved typically include the formation of carbocations, free radicals, or transition states that facilitate the transformation of the compound.

Comparison with Similar Compounds

3',5'-Dibromo-2'-Hydroxyacetophenone is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 2,5-Dibromo-2-hydroxyacetophenone: Similar structure but different positions of bromine atoms.

  • 3,5-Dibromoacetophenone: Lacks the hydroxyl group.

  • 2-Hydroxyacetophenone: Lacks bromine atoms.

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.

Properties

IUPAC Name

1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKHUOIKVIOMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297365
Record name 3',5'-Dibromo-2'-Hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22362-66-9
Record name 22362-66-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3',5'-Dibromo-2'-Hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-Dibromo-2'-hydroxyacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key structural information obtained from the study on 1-(3,5-dibromo-2-hydroxyphenyl)ethanone?

A1: The study used single-crystal X-ray diffraction to determine the crystal structure of 2,2,2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone, a derivative of 1-(3,5-dibromo-2-hydroxyphenyl)ethanone. The research revealed the molecule's three-dimensional arrangement and bonding patterns. [] This information is crucial for understanding the compound's physical and chemical properties, which could be relevant for further investigations, even though no biological activity data is available in the paper.

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